Product packaging for ADB-PINACA isomer 2(Cat. No.:)

ADB-PINACA isomer 2

Cat. No.: B10765828
M. Wt: 344.5 g/mol
InChI Key: QFGOKLQWEVQXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-PINACA isomer 2 is a synthetic cannabinoid receptor agonist of significant interest in pharmacological and forensic research. This specific isomer offers researchers a precise chemical tool for probing the endocannabinoid system. Its primary research value lies in its high affinity and potency as an agonist at the CB1 and CB2 receptors, making it a critical compound for in vitro studies aimed at understanding receptor binding kinetics, signal transduction pathways, and the downstream physiological effects of potent cannabinoid activation. Scientists utilize this compound to investigate the structural-activity relationships (SAR) of synthetic cannabinoids, contributing to the development of receptor binding models and assisting in the identification of novel psychoactive substances (NPS) in forensic analytical workflows. Furthermore, it serves as a reference standard in mass spectrometry and chromatography for the qualitative analysis of biological and non-biological samples. All research must be conducted in controlled laboratory settings. This compound is strictly for professional research applications and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N4O2 B10765828 ADB-PINACA isomer 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-4-6-9-12-23-15-11-8-7-10-14(15)17(22-23)19(25)21-16(18(20)24)13(3)5-2/h7-8,10-11,13,16H,4-6,9,12H2,1-3H3,(H2,20,24)(H,21,25)

InChI Key

QFGOKLQWEVQXAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)CC)C(=O)N

Origin of Product

United States

Chemical Synthesis and Stereochemical Control

Synthetic Pathways to Indazole-3-Carboxamide Scaffolds Relevant to ADB-PINACA Isomer 2

The core of this compound is the 1-pentyl-1H-indazole-3-carboxamide structure. General synthetic strategies for this class of compounds typically involve two key transformations: N-alkylation of the indazole ring and subsequent amidation at the 3-position. diva-portal.org

The synthesis of indazole-3-carboxamide derivatives can commence from several starting points. A common and traditional method utilizes methyl 1H-indazole-3-carboxylate as the initial precursor. diva-portal.org This method, however, can suffer from poor selectivity during the alkylation step, leading to the formation of undesired N2-alkylated regioisomers and resulting in lower yields and purification difficulties. diva-portal.org

Key Synthetic Steps:

N-Alkylation: The indazole nitrogen at the 1-position is alkylated using a suitable pentylating agent, such as 1-bromopentane. This reaction is typically performed in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). diva-portal.orgbbgate.com The reaction mixture is stirred, often at an elevated temperature, to drive the reaction to completion. diva-portal.org

Amide Coupling: Following the alkylation of the indazole core to form 1-pentyl-1H-indazole-3-carboxylic acid, the final step is the formation of the amide bond. This is achieved by coupling the carboxylic acid with the specific chiral amine, (2S,3S)-2-amino-3-methylpentanamide. This coupling reaction is facilitated by standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt), in a suitable solvent like DMSO at room temperature. bbgate.comresearchgate.net

Table 1: Key Precursors in the Synthesis of this compound

Precursor NameChemical FormulaRole in Synthesis
Indazole-3-carboxylic acidC₈H₆N₂O₂Core indazole scaffold. diva-portal.org
1-BromopentaneC₅H₁₁BrPentylating agent for N-alkylation. diva-portal.org
(2S,3S)-2-amino-3-methylpentanamideC₆H₁₄N₂OChiral amine that forms the carboxamide side chain and introduces the specific stereochemistry. nih.govcaymanchem.com
Potassium CarbonateK₂CO₃Base used to facilitate the N-alkylation reaction. diva-portal.org
EDC·HCl / HOBtC₈H₁₇N₃·HCl / C₆H₅N₃OPeptide coupling agents for the final amidation step. bbgate.com

Enantiospecific synthesis is crucial for producing a specific stereoisomer of a chiral compound. For indazole-3-carboxamide type Synthetic Cannabinoid Receptor Agonists (SCRAs), the chirality is introduced during the final amidation step. nih.govresearchgate.net The synthesis of this compound becomes enantiospecific through the use of an enantiomerically pure starting material, specifically the (2S,3S) isomer of 2-amino-3-methylpentanamide. nih.govcaymanchem.com

Research on related compounds like AB-FUBINACA and 5F-MDMB-PINACA has demonstrated that this strategy is effective for producing the desired (S)-enantiomer, which is often associated with greater potency at cannabinoid receptors compared to its (R)-enantiomer. nih.govresearchgate.net The synthesis of various indazole-3-carboxamides has been successfully carried out to yield enantiopure standards with an enantiopurity often exceeding 99.8%. nih.gov

Stereochemical Control and Enantiopurity in Synthesis

The control of stereochemistry is a critical aspect of the synthesis, as different enantiomers can exhibit varied biological activities. For many SCRAs, the (S)-enantiomer is predominantly found in illicitly produced materials, likely due to both its higher potency and the greater commercial availability of the corresponding (S)-amino acid precursors. bbgate.comnih.gov

The stereochemical purity of the final product, this compound, is directly dependent on the enantiopurity of the chiral amine precursor used in the synthesis. nih.gov The amidation reaction does not typically alter the stereocenter of the amino acid derivative. Therefore, if an enantiomerically pure sample of (2S,3S)-2-amino-3-methylpentanamide is used, the resulting product will also be enantiomerically pure.

However, even minor impurities in the chiral precursor can lead to the presence of other diastereomers in the final synthetic batch. nih.gov These small differences in the enantiopurity of the precursor may account for significant variations observed between different synthesis batches or suppliers, highlighting the importance of using highly pure starting materials for consistent production. nih.gov

To confirm the stereochemical identity and determine the enantiomeric purity (or enantiomeric excess, ee) of a synthetic batch, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method. nih.govresearchgate.netchromatographyonline.com

Chiral HPLC: This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from derivatized amylose (B160209) and cellulose (B213188), are frequently used. nih.govresearchgate.netsigmaaldrich.com For instance, Lux® Amylose-1 and Lux® i-Cellulose-5 columns have shown high selectivity for separating enantiomers of various indazole-3-carboxamide SCRAs. nih.govresearchgate.net Optimized isocratic separation methods can achieve excellent resolution of enantiomers, allowing for their accurate quantification. nih.gov

Other analytical methods are used in conjunction with chiral HPLC to provide comprehensive characterization:

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the initial identification and structural confirmation of the compound in a sample. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the molecular structure of the synthesized compound. researchgate.net

Raman Optical Activity (ROA): An emerging spectroscopic technique that can be used for the quantitative analysis of enantiomeric mixtures. mdpi.com

Table 2: Methodologies for Assessing Enantiomeric Excess

MethodologyPrincipleApplication to this compound
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. chromatographyonline.comsigmaaldrich.comPrimary method for separating and quantifying the (2S,3S) isomer from other potential stereoisomers, thus determining enantiomeric excess. nih.govresearchgate.net
GC-MS Separation by gas chromatography followed by mass analysis for identification.Used for structural confirmation and purity analysis of the synthesized batch. nih.gov
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Confirms the correct chemical structure of the synthesized this compound. researchgate.net

In Vitro Pharmacological Characterization of Cannabinoid Receptor Interactions

Cannabinoid Receptor Binding and Functional Activity (CB1 and CB2)

The interaction of synthetic cannabinoids with CB1 and CB2 receptors is typically characterized by their binding affinity (how strongly they attach to the receptor) and their functional activity (the biological response they trigger after binding).

ADB-PINACA isomer 2 is a regioisomer of ADB-PINACA, meaning it has the same chemical formula but a different arrangement of atoms. Specifically, it is the 2-alkyl-2H-indazole regioisomer, where the pentyl side chain is attached to the nitrogen at the 2-position of the indazole core, unlike its more common 1-alkyl-1H-indazole counterpart, ADB-PINACA. nih.govresearchgate.net This structural difference is critical to its pharmacological profile.

While specific binding affinity (Ki) values for this compound are not extensively documented in scientific literature, studies on a range of 2-alkyl-2H-indazole regioisomers of potent synthetic cannabinoids, including those of AB-PINACA and 5F-AB-PINACA, have shown a dramatic decrease in receptor affinity compared to their 1-alkyl isomers. nih.govresearchgate.net In contrast, the parent compound ADB-PINACA and its analogues, such as 5F-ADB-PINACA, are known to be high-affinity ligands at both CB1 and CB2 receptors. nih.govresearchgate.net For instance, 5F-ADB-PINACA is recognized as one of the most potent synthetic cannabinoid receptor agonists reported, demonstrating exceptionally high potency at the CB1 receptor. nih.govdrugz.fr

The tert-butyl group in the head moiety of ADB-PINACA generally confers a higher affinity for cannabinoid receptors when compared to compounds with smaller side chains like the iso-propyl group in AB-PINACA. drugz.fr However, the positional isomerism in the indazole core of this compound overrides this effect, leading to a significantly weaker interaction with the receptors. nih.govresearchgate.net

Table 1: Comparative Cannabinoid Receptor Potency of 1-Indazole and 2-Indazole Isomers This table illustrates the general trend in potency observed between the common 1-alkyl-1H-indazole synthetic cannabinoids and their less active 2-alkyl-2H-indazole regioisomers.

Compound ClassReceptorPotency (EC50)Reference
1-alkyl-1H-indazole SCs (e.g., AB-PINACA, 5F-AB-PINACA)CB12.1–11.6 nM nih.gov
1-alkyl-1H-indazole SCs (e.g., AB-PINACA, 5F-AB-PINACA)CB25.6–21.1 nM nih.gov
2-alkyl-2H-indazole RegioisomersCB1 & CB2Low Potency (Micromolar Range) nih.govresearchgate.net

Agonist efficacy refers to the maximum biological effect a compound can produce upon binding to a receptor, while potency refers to the concentration of the compound required to produce a defined effect. Synthetic cannabinoids like ADB-PINACA and 5F-ADB-PINACA are potent and high-efficacy full agonists at both CB1 and CB2 receptors. nih.govresearchgate.netnih.gov For example, in fluorometric assays of membrane potential, ADB-PINACA and its analogues demonstrate EC50 values in the low nanomolar range, indicating high potency. nih.govresearchgate.net 5F-ADB-PINACA, in particular, has shown an EC50 of 0.24 nM at CB1 receptors. nih.gov

In stark contrast, the 2-alkyl-2H-indazole regioisomers, including by extension this compound, are characterized as low-potency agonists. nih.govresearchgate.net Their functional activity is only observed at micromolar concentrations, which is several orders of magnitude higher than that required for their 1-alkyl counterparts. nih.gov This suggests that while they may still activate the CB1 and CB2 receptors, they do so much less efficiently. These 2-indazole isomers are often considered manufacturing impurities that may arise during the synthesis of the more potent 1-indazole compounds. nih.govresearchgate.net

Structure-Activity Relationships (SAR) in this compound and Analogues

Structure-activity relationship (SAR) studies explore how a compound's chemical structure influences its pharmacological activity. For ADB-PINACA and its isomers, key structural features determine their interaction with cannabinoid receptors.

The most significant factor influencing the pharmacological profile of this compound is its regioisomerism. The position of the alkyl chain on the indazole ring is a critical determinant of cannabinoid receptor activity. Research consistently shows that a 1-alkyl-1H-indazole core is required for high-potency agonism at CB1 and CB2 receptors. nih.govresearchgate.net When the alkyl chain is moved to the 2-position, as in this compound, there is a profound loss of potency. nih.govresearchgate.net This indicates that the specific orientation and interaction of the N1-pentyl chain with the receptor's binding pocket is essential for robust receptor activation. The 2-isomer's altered geometry likely hinders its ability to adopt the optimal conformation for effective binding and subsequent receptor activation.

Beyond the core isomerism, other structural modifications significantly impact pharmacological activity within this class of synthetic cannabinoids.

Amino Acid Side-Chain: The "head" portion of the molecule, derived from an amino acid, plays a crucial role. Compounds with a tert-leucinamide group, such as ADB-PINACA (which contains a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group), are generally more potent at both CB1 and CB2 receptors than their corresponding analogues featuring an L-valinamide substituent (e.g., AB-PINACA). drugz.frresearchgate.net The additional methyl group in the tert-leucine moiety compared to the valine moiety can increase potency significantly. drugz.fr For example, one study showed that the tert-leucinamide analogue was 17-fold more potent at CB1 receptors than its valinamide counterpart. drugz.fr

Heterocyclic Core: The choice of the heterocyclic core structure also influences activity. SAR studies have shown a general trend where an indazole core leads to higher affinity and potency compared to an indole or 7-azaindole core. nih.gov

Alkyl Tail Modifications: The "tail" of the molecule, typically an N-alkyl chain, also modulates activity. The addition of a terminal fluorine to the pentyl chain, creating compounds like 5F-ADB-PINACA, often enhances potency at the CB1 receptor. nih.govresearchgate.net

These SAR principles underscore the low activity of this compound. While it possesses the potent tert-leucinamide head group, the fundamental alteration of its indazole core through 2-position alkylation drastically diminishes its ability to effectively interact with and activate cannabinoid receptors. nih.govresearchgate.net

In Vitro Metabolic Profiling and Biomarker Identification

Identification of Phase I and Phase II Metabolites Using In Vitro Models

There are no published studies to date that have utilized human hepatocyte incubation models to identify the Phase I and Phase II metabolites of ADB-PINACA isomer 2. While this methodology has been successfully applied to structurally similar compounds like ADB-PINACA, yielding numerous metabolites, the specific biotransformations of the isoleucine analog remain undetermined. nih.govnih.govdiva-portal.orgresearchgate.net

Similarly, a search of scientific literature yields no data from studies using human liver microsomes (HLMs) to investigate the metabolism of this compound. HLM studies are crucial for identifying metabolites formed by cytochrome P450 enzymes, but this has not been applied to the target compound. nih.govnih.gov

Elucidation of Major Metabolic Pathways

Without experimental data from in vitro models, the major metabolic pathways for this compound cannot be elucidated. The following sections represent the expected, but currently unconfirmed, metabolic reactions based on research into analogous compounds.

For related synthetic cannabinoids, hydroxylation of the pentyl side chain and subsequent oxidation to form ketone and carboxylic acid metabolites are primary metabolic routes. nih.govnih.gov However, no studies have confirmed these specific reactions for this compound.

Glucuronide conjugation is a common Phase II metabolic pathway for synthetic cannabinoids, often following initial hydroxylation. nih.govnih.gov There is currently no evidence to confirm glucuronidation or other conjugation pathways for this compound.

Dihydrodiol formation is typically associated with compounds containing an alkene functional group, which this compound lacks. nih.govdiva-portal.org Amide hydrolysis is a known metabolic pathway for similar compounds. nih.gov However, the occurrence of this pathway for this compound has not been experimentally verified.

In Vitro Derived Metabolite Biomarkers for Analytical Confirmation in Research Specimens

In vitro studies, primarily using human hepatocytes and human liver microsomes, have been instrumental in characterizing the metabolic pathways of synthetic cannabinoids like ADB-PINACA. These studies simulate the metabolic processes that occur in the human body, allowing for the identification of major metabolites that can serve as biomarkers.

For ADB-PINACA, major metabolic reactions include pentyl hydroxylation, where a hydroxyl group is added to the pentyl side chain, and subsequent oxidation to form a ketone. Glucuronidation, a phase II metabolic process that increases the water solubility of the compound to facilitate excretion, also occurs. nih.gov In studies with human hepatocytes, 19 major metabolites of ADB-PINACA were identified. nih.gov The primary biotransformations observed were hydroxylation at the pentyl side chain, ketone formation, and glucuronidation. nih.gov

The following table summarizes the major metabolic pathways for ADB-PINACA and related compounds based on in vitro studies.

CompoundMajor Metabolic PathwaysNumber of Identified Metabolites (in vitro)Recommended Biomarkers
ADB-PINACA Pentyl hydroxylation, Ketone formation, Glucuronidation19Ketopentyl and hydroxypentyl metabolites
5F-ADB-PINACA Oxidative defluorination, Carboxylation125-hydroxypentyl and pentanoic acid metabolites
ADB-BUTINACA Hydroxylation, N-debutylation, Dihydrodiol formation, Oxidative deamination153 hydroxylated metabolites and 1 oxidative deaminated metabolite
ADB-HEXINACA Mono-hydroxylation, Di-hydroxylation, Ketone formation, Carboxylic acid formation, Terminal amide hydrolysis, Dihydrodiol formation, Glucuronidation165-oxo-hexyl and 4-hydroxy-hexyl metabolites

Utility of Specific Metabolites for Compound Distinction

The identification of unique metabolites is critical for distinguishing between the intake of structurally similar synthetic cannabinoids, which is often necessary for legal and clinical purposes. nih.gov For instance, while ADB-PINACA and its 5-fluoropentyl analog, 5F-ADB-PINACA, share some common metabolic pathways, they also produce unique metabolites that can be used for differentiation.

For ADB-PINACA, the ketopentyl and hydroxypentyl metabolites are recommended as optimal markers for confirming its intake. nih.gov In contrast, for 5F-ADB-PINACA, the specific markers are the 5-hydroxypentyl and pentanoic acid metabolites, which are formed through oxidative defluorination followed by carboxylation. nih.gov

The table below highlights specific metabolite biomarkers useful for distinguishing between ADB-PINACA and 5F-ADB-PINACA.

CompoundRecommended Specific BiomarkersMetabolic Pathway
ADB-PINACA ADB-PINACA ketopentyl, ADB-PINACA hydroxypentylPentyl hydroxylation and subsequent oxidation
5F-ADB-PINACA 5F-ADB-PINACA 5-hydroxypentyl, 5F-ADB-PINACA pentanoic acidOxidative defluorination and carboxylation

Challenges in Distinguishing Metabolites of Positional Isomers

A significant challenge in the forensic analysis of synthetic cannabinoids is the differentiation of metabolites from positional isomers. Positional isomers are compounds that have the same molecular formula but differ in the position of substituent groups. ADB-PINACA and 5F-ADB-PINACA are examples of positional isomers where the difference is a single fluorine atom on the pentyl chain. nih.gov

The primary metabolites of these two compounds are also positional isomers, which can make their distinction difficult without sophisticated analytical techniques. nih.gov Standard mass spectrometry may not be sufficient to differentiate between these metabolites. Therefore, monitoring for unique product ions and utilizing optimized chromatographic conditions are essential for a clear distinction between the intake of ADB-PINACA and its positional isomers like 5F-ADB-PINACA. nih.gov

The structural similarity of metabolites from positional isomers necessitates the use of high-resolution mass spectrometry and the availability of reference standards for the specific metabolites to ensure accurate identification. The continuous emergence of new synthetic cannabinoids with minor structural modifications further complicates this analytical challenge. nih.gov

Forensic Science Applications and Research Methodologies

Development of Analytical Strategies for Detection in Seized Materials

The identification of ADB-PINACA isomer 2 and other new SCRAs in seized materials, which can range from infused papers to crystalline powders, relies on a multi-step analytical approach that begins with broad screening and moves to specific confirmation. unodc.orgcfsre.org

Non-targeted screening (NTS) is a crucial first-line strategy for identifying unknown or unexpected compounds in seized evidence, a common scenario with the fast-changing SCRA market. nih.gov Unlike targeted methods that look for specific, known drugs, NTS approaches are designed to detect a wide range of substances without preconceived bias. nih.gov This is particularly valuable as clandestine labs frequently synthesize isomers or analogues, like this compound, to circumvent existing drug laws. frontiersin.org

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone of modern NTS. nih.govnumberanalytics.com These instruments provide high mass resolution and accuracy, enabling the determination of an unknown compound's elemental formula. numberanalytics.com This data, combined with fragmentation patterns and retention time, allows forensic chemists to tentatively identify novel compounds even before a certified reference standard is available. nih.govresearchgate.net For instance, techniques like data-independent acquisition (DIA) can be employed to collect comprehensive fragmentation data on all ions within a sample, creating a rich dataset that can be retrospectively analyzed as new intelligence and spectral libraries become available. researchgate.net

Recent advancements include the development of intelligent software that automates the structural elucidation process. nih.gov One novel strategy uses electron-activated dissociation (EAD) high-resolution mass spectrometry alongside a mass spectrometry intelligent elucidation (MSIE) software. nih.gov This system can classify an unknown compound into an NPS class and even propose a chemical structure, significantly speeding up the identification of emerging SCRAs. nih.gov

Table 1: Comparison of Common Screening Techniques

Technique Principle Advantages for Novel SCRA Detection Limitations
GC-MS Separates volatile compounds and fragments them using electron impact, creating a characteristic mass spectrum. Access to extensive and reproducible spectral libraries. Requires compounds to be thermally stable; may require derivatization. unifi.it
LC-HRMS (e.g., QTOF, Orbitrap) Separates compounds in liquid phase and measures their mass with high accuracy. Detects a wide range of compounds, including non-volatile and thermally labile ones; provides elemental composition. numberanalytics.comresearchgate.net Higher initial cost; libraries are less standardized than GC-MS EI libraries. unifi.it

| Ion Mobility Spectrometry (IMS) | Separates ions based on their size, shape, and charge in a gas phase. | Rapid, portable, and can be used for field screening of known substances. numberanalytics.commmu.ac.uk | Limited resolving power for complex mixtures and isomers compared to MS. |

Following a presumptive identification from a non-targeted screen, a definitive confirmation is required. This is achieved by comparing the analytical data of the suspected compound in the seized material directly against a certified analytical reference standard of this compound. mmu.ac.ukcaymanchem.com A reference standard is a pure, well-characterized substance that serves as a benchmark. caymanchem.com

Confirmatory analysis typically employs techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comswgdrug.org The process involves analyzing the seized material extract and the reference standard under identical instrumental conditions. mmu.ac.uk A positive identification is made when the key analytical properties match, including:

Retention Time: The time it takes for the compound to travel through the chromatography column.

Mass Spectrum: The fragmentation pattern of the molecule. In MS/MS, specific precursor-to-product ion transitions are compared for enhanced specificity. mdpi.com

The availability of commercial reference materials for research and forensic applications, such as this compound and its fluorinated regioisomer, 5-fluoro-2-ADB-PINACA isomer 2, is essential for this process. caymanchem.comcaymanchem.com These standards allow forensic laboratories to validate their methods and ensure the accuracy and legal defensibility of their findings. scitechnol.com

Research Methodologies for Addressing the Evolving SCRA Landscape

The constant introduction of new SCRAs like this compound requires a proactive and adaptive research methodology. Forensic and research institutions must move beyond simply identifying substances as they appear and develop strategies to anticipate future trends.

Key research methodologies include:

Systematic Monitoring and Early Warning Systems: International and national agencies monitor online forums, law enforcement seizures, and toxicology reports to detect the emergence of new compounds. nih.gov This intelligence sharing allows laboratories to proactively source or synthesize reference standards and develop analytical methods before a substance becomes widespread. diva-portal.org

Metabolism and Biomarker Identification: In-vitro studies using human liver microsomes or hepatocytes are conducted to predict the major metabolites of new SCRAs. nih.govdiva-portal.org Identifying these metabolites is critical for toxicology laboratories that analyze biological samples (e.g., urine, blood), as the parent compound is often present at very low concentrations, if at all. researchgate.netresearchgate.net

Off-Target Pharmacological Profiling: Research now extends to understanding how SCRAs interact with other non-cannabinoid receptors. frontiersin.org This helps to explain the unique and sometimes severe toxicities associated with certain compounds that cannot be attributed to CB1 receptor activity alone. Screening new isomers against a wide panel of G protein-coupled receptors (GPCRs) can provide an early indication of potential public health risks. frontiersin.org

Development of Flexible Analytical Platforms: There is a move towards creating more flexible and comprehensive screening methods. This includes expanding LC-MS/MS and HRMS libraries and developing data processing workflows that can flag compounds with structural similarities to known SCRAs, even if they are not yet in any library. researchgate.netunifi.it This allows for a more rapid and adaptable response to the ever-changing landscape of synthetic drugs.

Rapid Identification of Emerging Isomers and Analogs

The constant evolution of synthetic cannabinoids necessitates the use of sophisticated analytical techniques capable of distinguishing between structurally similar compounds. Isomers, such as this compound, often have identical molecular weights and similar chemical properties to their more prevalent counterparts, making their specific identification a complex analytical task. caymanchem.com

Researchers have employed a multi-faceted approach, integrating various analytical technologies to achieve rapid and reliable identification. Gas chromatography-mass spectrometry (GC-MS) has long been a standard for forensic analysis, providing valuable fragmentation patterns for known compounds. caymanchem.com However, for novel isomers, high-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), have proven superior in providing accurate mass measurements, which aids in determining the elemental composition of an unknown substance. nih.govunodc.orgcfsre.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of new substances. nih.govbruker.com While not as rapid as mass spectrometry for routine screening, NMR provides definitive structural information that is crucial for confirming the identity of a new isomer and for the characterization of certified reference materials. nih.govbruker.com Studies on the 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids like AB-PINACA have shown that while they may be present as manufacturing impurities, they can be distinguished from the primary 1-alkyl-1H-indazole isomers through differences in their GC-MS fragmentation patterns and spectroscopic data. researchgate.net

The following table summarizes the key analytical techniques used in the identification of this compound and its analogs:

Analytical TechniqueApplication in Isomer IdentificationKey Findings/Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Initial screening and comparison of fragmentation patterns.Can differentiate some isomers based on unique fragmentation, but may not be sufficient for all novel compounds without a reference standard. caymanchem.comresearchgate.net
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)Provides high-resolution mass data for accurate mass determination and elemental composition.Superior to low-resolution MS for distinguishing isomers with identical nominal masses. Allows for retrospective data analysis. nih.govcfsre.orgojp.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation of novel compounds.Essential for confirming the exact structure of new isomers and for the certification of reference materials. nih.govbruker.com
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)Provides information on the functional groups present in a molecule.Can be used in conjunction with other techniques for a comprehensive identification, though its effectiveness can be limited by sample purity and concentration. nih.gov

Importance of Comprehensive Spectral Databases and Reference Materials

The accurate identification of this compound and other emerging synthetic cannabinoids is critically dependent on the availability of comprehensive and up-to-date spectral databases and certified reference materials. unodc.orgcfsre.org Forensic laboratories rely on matching the spectral data of an unknown sample to a known standard in a library. caymanchem.com Without a reference spectrum, the identification of a novel compound is significantly more challenging and time-consuming.

The rapid pace at which new synthetic cannabinoids appear means that spectral libraries can quickly become outdated. mdpi.com This highlights the continuous need for the synthesis and characterization of new reference materials for emerging NPS, including their isomers and metabolites. caymanchem.comnih.gov Organizations like the Center for Forensic Science Research and Education (CFSRE) and commercial entities play a crucial role in synthesizing and providing these standards to the forensic community. cfsre.orgcfsre.org

The challenges in identifying novel synthetic cannabinoids are multifaceted:

Isomeric Similarity: Many isomers, like this compound, have the same mass and can produce very similar fragmentation patterns in mass spectrometry, making differentiation difficult without specific reference data. caymanchem.com

Rapid Proliferation: The sheer number of new synthetic cannabinoids emerging each year makes it a constant struggle for laboratories to maintain a current scope of analysis. cfsre.orgwisc.edu

Metabolite Identification: In biological samples, the parent compound is often present at very low concentrations or is extensively metabolized. nih.govresearchgate.net Identifying the correct urinary metabolite biomarkers is therefore essential for proving intake. researchgate.net

To address these challenges, there is a concerted effort within the forensic science community to build and validate extensive spectral databases. nih.gov These databases often contain information from multiple analytical techniques (GC-MS, LC-MS/MS, etc.) for a single compound to increase the confidence of identification. cfsre.org Furthermore, the development of crowd-sourced and open-access molecular networking platforms allows for the rapid sharing of spectral information on newly identified compounds, accelerating the response of the forensic community as a whole. wisc.edu The availability of well-characterized reference materials is the cornerstone of this entire process, ensuring that the data being added to these libraries is accurate and reliable. unodc.orgnih.gov

Q & A

Q. How should dose-response experiments be designed to assess this compound’s CB1 receptor activity?

  • Methodological Answer : Utilize yeast biosensor assays expressing humanized CB1 receptors. Test concentrations spanning 10⁻⁶–10⁹ nM, monitoring fluorescence intensity changes as a proxy for receptor activation. Ensure triplicate measurements and include controls (e.g., AB-PINACA) to benchmark potency .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve co-eluting metabolites of this compound?

  • Methodological Answer : Adjust LC gradients to exploit subtle retention time differences (e.g., 4.18 vs. 4.44 min for A9 and A11). Pair this with targeted MS/MS transitions, leveraging variations in fragment intensity ratios (e.g., m/z 213.1019 vs. 249.1230) to confirm identity. Validation with synthesized metabolite standards is recommended to mitigate false positives .

Q. What computational approaches are validated for predicting this compound’s vibrational spectra, and what are their limitations?

  • Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets and scaling factors (0.961–0.983) predicts Raman spectra with ~2.4% error for this compound. While suitable for structural fingerprinting, discrepancies in C-F bond vibrations highlight the need for hybrid experimental-computational workflows .

Q. What strategies mitigate conflicting data when comparing in vitro hepatocyte metabolite profiles to in vivo models?

  • Methodological Answer : Cross-validate in vitro findings with structural analogs (e.g., AB-FUBINACA) known to align with in vivo urinary metabolite profiles. Incorporate hepatocyte co-culture systems to approximate extrahepatic metabolism. Prioritize longitudinal sampling in animal models to account for pharmacokinetic variability .

Q. How can PICOT/FINER frameworks guide experimental design for this compound’s neuropharmacological effects?

  • Methodological Answer :
  • Population (P) : In vitro neuronal cell lines or ex vivo brain tissue.
  • Intervention (I) : Dose ranges reflecting reported ED₅₀ values (e.g., 10–100 nM).
  • Comparison (C) : Isomer 1 or non-fluorinated analogs (e.g., ADB-PINACA).
  • Outcome (O) : CB1 receptor internalization kinetics or calcium flux changes.
  • Time (T) : Acute (minutes) vs. chronic (days) exposure.
    Apply FINER criteria to ensure feasibility (e.g., hepatocyte availability) and novelty (e.g., unexplored metabolic pathways) .

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